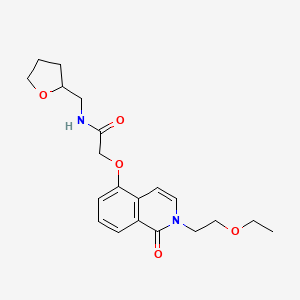

2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

描述

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 2-ethoxyethyl group at position 2 and an acetamide side chain at position 3. The acetamide moiety is further modified with a tetrahydrofuran-2-ylmethyl group, introducing both ether and cyclic ether functionalities. Safety guidelines emphasize handling precautions (e.g., P201, P210) to avoid thermal exposure and ensure proper usage .

属性

IUPAC Name |

2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3,6-9,15H,2,4-5,10-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGHSTNYUHNSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.4 g/mol. The structure includes a dihydroisoquinolinone moiety, which is known for its biological relevance. The compound's IUPAC name is 2-{[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy}-N-(tetrahydrofuran-2-yl)methyl}acetamide .

| Property | Value |

|---|---|

| Molecular Formula | C22H27N2O4 |

| Molecular Weight | 398.4 g/mol |

| IUPAC Name | 2-{[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy}-N-(tetrahydrofuran-2-yl)methyl}acetamide |

| CAS Number | 898431-35-1 |

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The dihydroisoquinolinone component may facilitate binding to active sites, while the ethoxyethyl and tetrahydrofuran groups could enhance binding affinity or selectivity. This interaction potentially modulates various signaling pathways, impacting cellular processes such as proliferation, apoptosis, and metabolism.

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated significant anticancer activity. For instance, studies involving isoquinoline derivatives have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may include:

- Inhibition of cell proliferation : Compounds targeting specific kinases involved in cell cycle regulation.

- Induction of apoptosis : Activation of intrinsic pathways leading to programmed cell death.

Antimicrobial Activity

There is evidence suggesting that derivatives of dihydroisoquinoline possess antimicrobial properties. The compound may exhibit activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Study on Dihydroisoquinoline Derivatives :

- A study published in Medicinal Chemistry found that dihydroisoquinoline derivatives showed promising anticancer activity against breast cancer cell lines (MCF7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

-

Antimicrobial Screening :

- Research reported in Journal of Antimicrobial Chemotherapy demonstrated that certain isoquinoline derivatives exhibited significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on these scaffolds.

-

Mechanistic Insights :

- A recent investigation into the mechanism of action revealed that compounds similar to our target molecule could act as inhibitors of topoisomerases, enzymes essential for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Acetamide Class

2.1.1 Thioxothiazolidinone Acetamides () Compounds 9–13 share the acetamide backbone but incorporate thioxothiazolidinone rings and diverse substituents (e.g., chlorophenyl, indole, nitro-furyl). Key differences include:

- Core Structure: The target compound’s isoquinolinone core contrasts with the thiazolidinone rings in 9–13, which may influence electronic properties and binding affinity.

- Substituents : The ethoxyethyl and tetrahydrofuran groups in the target compound enhance lipophilicity compared to the aromatic/heteroaromatic substituents in 9–13 .

Table 1: Comparison of Acetamide Derivatives

*Estimated from similar synthetic routes in .

Functional Group Influence on Bioactivity

- Thiazolidinedione vs. Isoquinolinone: Compounds like 3(a-o) () with thiazolidinedione moieties are designed for hypoglycemic activity, targeting PPAR-γ receptors. The isoquinolinone core in the target compound may instead interact with kinase or protease targets due to its planar aromatic system .

- Tetrahydrofuran vs. Furan : The saturated tetrahydrofuran group in the target compound likely improves metabolic stability compared to unsaturated furan-containing analogues (e.g., 12–13 in ), which are prone to oxidative degradation .

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Prepare the tetrahydroisoquinoline core via cyclization reactions using reagents like carbodiimides or chloroacetyl chloride under reflux conditions. Temperature control (e.g., 60–80°C) is critical to minimize by-products .

- Step 2 : Introduce the ethoxyethyl group via nucleophilic substitution. Use potassium carbonate as a base in DMF to facilitate coupling .

- Step 3 : Attach the tetrahydrofuran-methylacetamide moiety using coupling agents (e.g., EDCI/HOBt) in anhydrous solvents .

- Optimization : Monitor reactions with TLC/HPLC for intermediate purity. Adjust solvent polarity (e.g., DMF vs. THF) to improve yields .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the isoquinoline and acetamide groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- HPLC-PDA : Quantify purity (>95%) and detect trace impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can researchers evaluate the compound’s preliminary biological activity in vitro?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates. IC values indicate potency .

- Cellular Viability Assays : Use MTT or resazurin assays in cancer/primary cell lines to assess cytotoxicity .

- Dose-Response Studies : Include positive controls (e.g., staurosporine for apoptosis) and validate with triplicate experiments .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology :

- Solubility : Replace the ethoxyethyl group with polar substituents (e.g., PEG chains) or use salt forms (e.g., hydrochloride) .

- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify vulnerable sites. Introduce fluorine atoms or methyl groups to block oxidation .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes after modifications .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Assay Validation : Cross-check results in orthogonal assays (e.g., SPR for binding vs. functional assays). Rule out assay-specific artifacts (e.g., fluorescence interference) .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) or Western blotting to confirm target modulation in relevant cell lines .

- Data Normalization : Apply Z-score or % inhibition normalization to account for batch-to-batch variability .

Q. How can researchers investigate the compound’s mechanism of action when initial target identification is unclear?

- Methodology :

- Proteomics : Perform affinity-based pulldown coupled with LC-MS/MS to identify binding partners .

- CRISPR Screening : Use genome-wide knockout libraries to pinpoint genes essential for compound activity .

- Pathway Analysis : Integrate RNA-seq data (e.g., Ingenuity Pathway Analysis) to map affected signaling networks .

Research Design & Data Analysis

Q. What experimental controls are critical when studying this compound’s effects in vivo?

- Methodology :

- Vehicle Controls : Include solvent-only groups (e.g., DMSO/saline) to isolate compound effects .

- Positive/Negative Controls : Use known inhibitors or knockout models to validate assay specificity .

- Dose Escalation : Test multiple doses (e.g., 1, 10, 100 mg/kg) to establish therapeutic index and toxicity thresholds .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Scaffold Hopping : Synthesize analogs with variations in the isoquinoline core (e.g., ring size, substituents) .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors .

- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate structural features with activity .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。